
Ethyl 4-pyrazolecarboxylate
Overview
Description
Ethyl 4-pyrazolecarboxylate is an organic compound with the molecular formula C₆H₈N₂O₂. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Direct Esterification of 4-Pyrazolecarboxylic Acid
The most widely documented method for synthesizing ethyl 4-pyrazolecarboxylate involves the esterification of 4-pyrazolecarboxylic acid with ethanol using thionyl chloride () as a catalyst . This one-step reaction proceeds under mild conditions, offering high yields and scalability.
Reaction Mechanism and Conditions
The esterification follows a nucleophilic acyl substitution mechanism. Thionyl chloride activates the carboxylic acid by converting it into an acyl chloride intermediate, which subsequently reacts with ethanol to form the ester. The reaction is typically conducted at 0–20°C to minimize side reactions, with a stoichiometric ratio of 1:1.5 (acid to ) .
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Dissolve 4-pyrazolecarboxylic acid (1 equiv, 8.92 mmol) in anhydrous ethanol (10 mL).
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Add thionyl chloride (1.5 equiv, 13.38 mmol) dropwise at 0°C.
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Stir the mixture at room temperature for 3 hours.
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Concentrate under reduced pressure, then purify via silica gel chromatography (15% ethyl acetate/hexane).
This method achieves an 80% yield (1.0 g product from 1 g starting material) with a purity >95% (LC-MS: 141.0 [M+H]) .
Halogenation and Functionalization
Post-synthetic modification of ethyl pyrazolecarboxylates is critical for diversifying applications. Patent CN106187894A demonstrates chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate using hydrogen peroxide () and hydrochloric acid () in dichloroethane .
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Combine substrate (23.8 g), (35–40%, 10–15 mL), and dichloroethane (106–135 mL).
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Add (30–40%, 11.5–17.1 mL) dropwise at 20–30°C.
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Heat to 50–70°C for 5–7 hours.
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Wash with sodium sulfite (), sodium carbonate (), and water.
This method highlights the compound’s stability under acidic oxidative conditions, enabling precise functionalization at the 4-position.
Comparative Analysis of Synthetic Routes
The table below contrasts the primary esterification method with hypothetical adaptations of alkylation and halogenation strategies:
Key observations:
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Direct esterification remains the most efficient route for the 4-isomer.
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Alkylation and halogenation require pre-functionalized substrates, limiting their direct applicability.
Industrial and Research Applications
This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents . Recent studies emphasize its role in synthesizing bis-pyrazole dicarboxylic acids, which exhibit ligand properties in coordination chemistry .
Chemical Reactions Analysis
Ethyl 4-pyrazolecarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The ester group in this compound can be hydrolyzed to form 4-pyrazolecarboxylic acid under acidic or basic conditions.
Addition reactions: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form pyrazole-4-carboxylic acid derivatives or reduction to form pyrazole-4-carboxylate derivatives.
Scientific Research Applications
Synthesis of Isoxazole Derivatives
One of the primary applications of ethyl 4-pyrazolecarboxylate is in the preparation of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen, which are important in pharmaceuticals and agrochemicals. This compound can be converted into isoxazole-4-carboxylic acid derivatives through cyclization reactions. This transformation is facilitated by its ability to act as an electrophile in nucleophilic substitution reactions, leading to high yields of the desired products .
Dicarboxylic Acid Synthesis
This compound serves as an intermediate in the synthesis of dicarboxylic acids. Recent studies have demonstrated that it can react with dibromoalkanes under superbasic conditions (using potassium hydroxide and dimethyl sulfoxide) to yield dicarboxylic acid derivatives. This method allows for the formation of complex dicarboxylic acids that are otherwise challenging to synthesize through conventional methods . The reaction conditions can be optimized for maximum yield, making this approach highly efficient for producing valuable compounds .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its potential biological activities. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for drug development. The structural modifications on the pyrazole ring can enhance these biological activities, leading to compounds with improved efficacy and selectivity against specific targets .
Use in Ionic Liquid Reactions
This compound has also been utilized in reactions mediated by ionic liquids, which are known for their environmentally friendly properties. For instance, a one-pot synthesis involving this compound was conducted using imidazolium-based ionic liquids as solvents and catalysts. This method not only simplifies the reaction process but also enhances the yield of pyrazole derivatives while minimizing waste .
Electrophilic Substitution Reactions
The compound is highly reactive in electrophilic substitution reactions due to the electron-donating effects of substituents on the pyrazole ring. Studies have shown that introducing methyl groups into the pyrazole structure increases its reactivity at position 4, thereby facilitating further substitutions that lead to diverse derivatives with potential applications in various fields, including materials science and agriculture .
Table 1: Summary of Key Reactions Involving this compound
Reaction Type | Conditions | Products | Yield (%) |
---|---|---|---|
Isoxazole Synthesis | Cyclization with nucleophiles | Isoxazole-4-carboxylic acids | High |
Dicarboxylic Acid Formation | KOH-DMSO with dibromoalkanes | Dicarboxylic acids | Up to 89% |
Ionic Liquid Mediated Reactions | [bmim][FeCl4], solvent-free | Pyrazole derivatives | 75-92% |
Electrophilic Substitution | Various electrophiles | Substituted pyrazoles | Variable |
Mechanism of Action
The mechanism of action of ethyl 4-pyrazolecarboxylate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Ethyl 4-pyrazolecarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
4-pyrazolecarboxylic acid: The carboxylic acid derivative of pyrazole, lacking the ester group.
Ethyl 3-pyrazolecarboxylate: Similar in structure but with the carboxylate group at the 3-position of the pyrazole ring instead of the 4-position.
This compound is unique due to its specific substitution pattern and its versatility in various chemical reactions and applications.
Biological Activity
Ethyl 4-pyrazolecarboxylate (CAS No. 37622-90-5) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant research findings.
This compound has the molecular formula and a molar mass of 140.14 g/mol. It is characterized by the following properties:
Property | Value |
---|---|
Boiling Point | 138-140 °C @ 3 mm Hg |
Melting Point | 78-80 °C |
Number of Heavy Atoms | 10 |
Number of Aromatic Heavy Atoms | 5 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Synthesis Methods
This compound can be synthesized through various methods, including:
- One-Pot Synthesis : Utilizing imidazolium-based ionic liquids as reaction media, this compound can be synthesized from phenylhydrazine, benzaldehyde, and ethyl acetoacetate under mild conditions with good yields (75-92%) .
- Electrophilic Substitution : This method involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium (KOH-DMSO) to produce bis(4-carboxypyrazol-1-yl)alkanes .
Biological Activity
This compound exhibits several notable biological activities, particularly as an inhibitor in various biochemical pathways.
Neuraminidase Inhibition
Research indicates that derivatives of this compound display neuraminidase (NA) inhibitory activity, which is crucial for antiviral activity against influenza viruses. Compounds derived from this compound showed varying degrees of NA inhibition, with some exhibiting up to 72% inhibition at concentrations of 10 μM . The structure-activity relationship suggests that electron-withdrawing groups enhance inhibitory potency .
Antimicrobial Activity
Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. For instance, derivatives with specific substitutions on the pyrazole ring have shown increased efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
- Influenza Virus Study : A study focused on the synthesis and evaluation of NA inhibitors derived from this compound revealed that compounds with specific substituents exhibited significantly higher inhibitory activity compared to others. For example, a compound with a 4-methylphenyl group at the N-1 position demonstrated the highest activity at 52.31% inhibition .
- Synthesis and Characterization : Another research effort involved synthesizing dicarboxylic derivatives from this compound, highlighting its versatility in forming more complex structures with potential biological applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-pyrazolecarboxylate, and how are they optimized for yield?
this compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . For optimization, researchers recommend controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) and using polar aprotic solvents like DMF to enhance cyclization efficiency. Post-reaction purification via flash column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >90% purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its potential acute toxicity and skin irritation properties, researchers must:
- Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during handling .
- Conduct reactions in fume hoods to prevent inhalation exposure.
- Use secondary containment for spills and avoid drainage contamination .
- Store the compound in airtight containers at 2–8°C to prevent degradation .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, with diagnostic peaks at δ 8.4–8.6 ppm (pyrazole C-H) and δ 4.2–4.4 ppm (ethyl ester protons) . Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups, such as the ester carbonyl stretch at ~1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 193.06 for C₇H₈N₂O₂Na) .
Advanced Research Questions
Q. How can reaction conditions be optimized for N-alkylation of this compound in electrophotocatalytic systems?
Electrophotocatalytic N-alkylation requires:
- A ruthenium-based catalyst (Ru(dtbbpy)₃₂, 0.025 equiv.) to mediate decarboxylative coupling .
- Solvent systems like dichloroethane (DCE)/hexafluoroisopropanol (HFIP) (2:1 v/v) to stabilize radical intermediates .
- Parallel electrode configurations in flow reactors to reduce reaction times from 72 hours (batch) to <24 hours, achieving yields up to 60% .
Q. How should researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Discrepancies in yields (e.g., 40–70% for decarboxylative alkylation) often stem from:
- Variable catalyst loading (5–10 mol% vs. 2.5 mol% in optimized protocols) .
- Impurities in starting materials (e.g., residual water in DMF reducing coupling efficiency).
- Systematic comparison of reaction parameters (solvent polarity, temperature) using design-of-experiments (DoE) frameworks is recommended to identify optimal conditions .
Q. What role does this compound play in developing bioactive compounds?
The compound serves as a versatile intermediate in synthesizing:
- Antiplasmodial agents : Alkylation at the pyrazole N1 position introduces pharmacophores targeting Plasmodium enzymes, with IC₅₀ values <1 µM in vitro .
- Kinase inhibitors : Functionalization at C3/C5 positions modulates selectivity for ATP-binding pockets .
- Photodynamic therapy (PDT) agents : Coordination with transition metals (e.g., Ru, Ir) enhances triplet-state lifetimes for reactive oxygen species generation .
Q. What mechanistic insights have been gained from studying this compound in radical-mediated reactions?
Electron paramagnetic resonance (EPR) studies reveal:
- Single-electron oxidation of the carboxylate group generates a carbonyl radical, enabling C–H bond activation in arenes .
- Steric effects at the pyrazole N1 position dictate regioselectivity in alkylation, with bulky substituents favoring para-substitution in aryl partners .
Q. How does this compound’s stability impact long-term storage and experimental reproducibility?
The compound degrades under prolonged exposure to:
- Light : UV irradiation induces ester hydrolysis, forming 4-pyrazolecarboxylic acid (monitored via TLC).
- Moisture : Hydrolysis rates increase at >60% relative humidity, necessitating desiccants like silica gel in storage .
- Heat : Decomposition above 80°C produces volatile byproducts (GC-MS analysis recommended for batch QC) .
Properties
IUPAC Name |
ethyl 1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACZQOKEFKFNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191062 | |
Record name | 4-Acetylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37622-90-5 | |
Record name | Ethyl 1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37622-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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